2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]-N-methyl-N-phenylacetamide
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Overview
Description
2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]-N-methyl-N-phenylacetamide is a complex organic compound with a unique structure that includes dichloro, methoxy, and methylsulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]-N-methyl-N-phenylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichloro-5-methoxyaniline with methylsulfonyl chloride under basic conditions to introduce the methylsulfonyl group. This intermediate is then reacted with N-methyl-N-phenylacetamide in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]-N-methyl-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The dichloro groups can be reduced to form dechlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methoxybenzoic acid, while reduction of the dichloro groups may produce a less chlorinated aniline derivative.
Scientific Research Applications
2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]-N-methyl-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. For example, it may bind to DNA or proteins, interfering with their normal function and leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-methoxyaniline: Shares the dichloro and methoxy groups but lacks the methylsulfonyl and acetamide functionalities.
N-methyl-N-phenylacetamide: Contains the acetamide group but lacks the dichloro, methoxy, and methylsulfonyl groups.
Uniqueness
2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]-N-methyl-N-phenylacetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-(2,4-dichloro-5-methoxy-N-methylsulfonylanilino)-N-methyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O4S/c1-20(12-7-5-4-6-8-12)17(22)11-21(26(3,23)24)15-10-16(25-2)14(19)9-13(15)18/h4-10H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIHBXYQAUFXFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CN(C2=CC(=C(C=C2Cl)Cl)OC)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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